4-[10-Bromo-3-(prop-2-en-1-ylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid
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Overview
Description
4-[3-(ALLYLSULFANYL)-10-BROMO-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]BENZOIC ACID is a complex organic compound with a molecular formula of C20H15BrN4O3S and a molecular weight of 471.33 . This compound is characterized by its unique structure, which includes a triazino-benzoxazepine core, a bromine atom, and an allylsulfanyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 4-[3-(ALLYLSULFANYL)-10-BROMO-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]BENZOIC ACID involves multiple steps, typically starting with the formation of the triazino-benzoxazepine core This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimization of these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
4-[3-(ALLYLSULFANYL)-10-BROMO-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 4-[3-(ALLYLSULFANYL)-10-BROMO-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]BENZOIC ACID exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or the modulation of signaling pathways. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar compounds include other triazino-benzoxazepine derivatives, which may have different substituents in place of the allylsulfanyl or bromine groupsThe uniqueness of 4-[3-(ALLYLSULFANYL)-10-BROMO-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]BENZOIC ACID lies in its specific combination of functional groups, which may confer unique properties and applications .
Properties
Molecular Formula |
C20H15BrN4O3S |
---|---|
Molecular Weight |
471.3 g/mol |
IUPAC Name |
4-(10-bromo-3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)benzoic acid |
InChI |
InChI=1S/C20H15BrN4O3S/c1-2-9-29-20-23-18-16(24-25-20)14-10-13(21)7-8-15(14)22-17(28-18)11-3-5-12(6-4-11)19(26)27/h2-8,10,17,22H,1,9H2,(H,26,27) |
InChI Key |
HNNQUKACJOHZTD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CC=C(C=C4)C(=O)O)N=N1 |
Origin of Product |
United States |
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